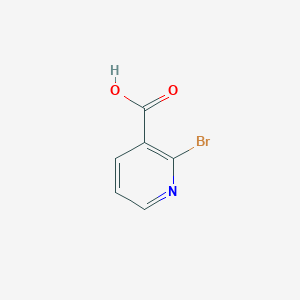










|
REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=[O:2].[K+].[Br:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][N:9]=1.[OH-:15].[Na+].Cl>O>[Br:7][C:8]1[N:9]=[CH:10][CH:11]=[CH:12][C:13]=1[C:14]([OH:2])=[O:15] |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
18.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1C
|
|
Name
|
product
|
|
Quantity
|
2.08 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
FILTRATION
|
|
Details
|
the slurry was filtered through a celite plug
|
|
Type
|
WASH
|
|
Details
|
rinsed with water and chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
The entire filtrate was transferred to a separatory funnel
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted again with CHCl3
|
|
Type
|
CUSTOM
|
|
Details
|
A white solid was obtained
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to <100 mL
|
|
Type
|
FILTRATION
|
|
Details
|
A white precipitate was filtered
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered again
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated again to <100 mL
|
|
Type
|
CUSTOM
|
|
Details
|
an additional quanitity of white solid was obtained (1.80 g)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C(=O)O)C=CC=N1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |